Product packaging for Benzofuran-5-boronic acid(Cat. No.:CAS No. 331834-13-0)

Benzofuran-5-boronic acid

Cat. No.: B1275802
CAS No.: 331834-13-0
M. Wt: 161.95 g/mol
InChI Key: WYXQQAYIAJRORT-UHFFFAOYSA-N
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Description

Overview of Benzofuran-5-boronic Acid as a Chemical Entity

This compound, with the chemical formula C₈H₇BO₃, is an organic compound characterized by a benzofuran (B130515) scaffold appended with a boronic acid functional group at the 5-position. chembk.comnih.gov This structure consists of a benzene (B151609) ring fused to a furan (B31954) ring, a heterocyclic system that imparts distinct chemical properties. numberanalytics.com The boronic acid group, -B(OH)₂, acts as a Lewis acid, enabling it to participate in a variety of chemical transformations. wikipedia.org Typically appearing as a white crystalline powder, it is stable at room temperature and possesses good solubility. chembk.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₈H₇BO₃ nih.govchemical-suppliers.eu
Molecular Weight 161.95 g/mol nih.govchemical-suppliers.eu
CAS Number 331834-13-0 chemical-suppliers.euchemicalbook.com
Appearance White to almost white crystalline powder chembk.comchemimpex.com
Melting Point 216-220 °C chemical-suppliers.eu
Boiling Point (Predicted) 340.43 °C at 760 mmHg chemical-suppliers.eu
Density (Predicted) 1.31 g/cm³ chemical-suppliers.eu

| SMILES | B(C1=CC2=C(C=C1)OC=C2)(O)O chemical-suppliers.eu |

Historical Context of Benzofuran Chemistry and Boronic Acid Applications

The history of benzofuran chemistry dates back to the late 19th and early 20th centuries. numberanalytics.comjocpr.comacs.org The parent compound, benzofuran, was first synthesized by Perkin in 1870. jocpr.comacs.org Initially extracted from coal tar, benzofuran itself is a colorless liquid. wikipedia.org The benzofuran ring system is a common structural motif found in a variety of natural products, many of which exhibit significant biological activities. numberanalytics.combepls.com This has driven extensive research into the synthesis and functionalization of benzofuran derivatives. jocpr.comacs.org

Boronic acids, on the other hand, have become indispensable reagents in organic synthesis. ucl.ac.ukboronmolecular.com Their rise to prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.orgboronmolecular.comresearchgate.net This reaction, which has revolutionized the synthesis of biaryls and other complex molecules, is widely used in the production of pharmaceuticals and fine chemicals. boronmolecular.comresearchgate.net Beyond the Suzuki reaction, boronic acids participate in other important transformations like the Chan-Lam coupling, which forms carbon-nitrogen and carbon-oxygen bonds. wikipedia.org Their general stability, low toxicity, and the ability to form reversible covalent bonds with diols have expanded their applications into fields like sensor development and drug delivery. wikipedia.orgboronmolecular.com

Significance of this compound in Contemporary Chemical Research

The fusion of the benzofuran scaffold with the boronic acid functional group makes this compound a highly versatile building block in modern chemical research. Its primary significance lies in its utility as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. chembk.comchemimpex.com

In medicinal chemistry, the benzofuran nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. bepls.comacs.org Benzofuran derivatives have shown a wide range of activities, including anticancer and antimicrobial properties. bepls.com this compound serves as a key starting material for creating libraries of novel benzofuran-containing compounds. acs.org Through reactions like the Suzuki-Miyaura coupling, researchers can readily introduce diverse aryl or heteroaryl groups at the 5-position of the benzofuran ring, enabling the systematic exploration of structure-activity relationships in drug discovery programs. chembk.comresearchgate.netambeed.com For instance, it has been used in the synthesis of potential kinase inhibitors and other therapeutic agents. smolecule.comacs.orgosti.gov

In the field of materials science, the unique electronic and photophysical properties of the benzofuran ring system are of interest. smolecule.com By incorporating this compound into larger molecular architectures, scientists can develop novel organic materials. These materials may find applications in areas such as organic electronics, sensors, and polymers, where the tailored properties of the benzofuran moiety can be exploited. chemimpex.comsmolecule.com The ability to use this compound in well-established coupling reactions facilitates the construction of precisely defined functional materials. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BO3 B1275802 Benzofuran-5-boronic acid CAS No. 331834-13-0

Properties

IUPAC Name

1-benzofuran-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQQAYIAJRORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400725
Record name Benzofuran-5-boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331834-13-0
Record name Benzofuran-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]furan-5-boronic acid
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Synthesis Methodologies for Benzofuran 5 Boronic Acid and Derivatives

Direct Boronation Strategies

Direct boronation strategies are prominent methods for synthesizing aryl boronic acids, including benzofuran-5-boronic acid. These approaches involve the formation of a carbon-boron bond on the aromatic ring.

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

A classic and widely used method for creating aryl boronic acids involves a two-step process: formation of a highly reactive arylmetal intermediate, followed by its reaction with an electrophilic boron-containing compound, typically a borate ester. nih.gov This "trapping" of the nucleophilic arylmetal species with the electrophilic boron reagent establishes the crucial carbon-boron bond. nih.gov

The formation of Grignard reagents from aryl halides is a foundational method for generating arylmetal intermediates. nih.gov In this approach, an aryl halide (e.g., an aryl bromide) reacts with magnesium metal to form an arylmagnesium halide. This organometallic compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. nih.govresearchgate.net Subsequent acidic hydrolysis of the resulting boronate ester yields the desired aryl boronic acid. google.comgoogle.com While this is a common pathway, it can sometimes result in low yields. nih.gov The general process is efficient for a variety of substrates, allowing for the synthesis of boronic esters and their subsequent conversion to boronic acids. escholarship.org

Lithium-halogen exchange is a powerful and frequently utilized alternative for preparing arylmetal intermediates, particularly for the synthesis of this compound. nih.govwikipedia.org This reaction is typically very fast, often proceeding rapidly at low temperatures. wikipedia.orgharvard.edu The exchange rate is influenced by the halogen, following the trend I > Br > Cl. wikipedia.org

In a typical procedure for synthesizing this compound, a precursor such as 5-bromobenzofuran is dissolved in an ethereal solvent like tetrahydrofuran (THF) and cooled to a very low temperature (e.g., -78°C). researchgate.netchemicalbook.com An organolithium reagent, commonly n-butyllithium (n-BuLi), is then added, which rapidly exchanges the bromine atom for a lithium atom, forming the highly reactive 5-benzofuranyllithium intermediate. researchgate.netchemicalbook.com This intermediate is immediately "trapped" by adding a borate ester, such as trimethyl borate or triisopropyl borate. researchgate.netchemicalbook.com The reaction mixture is allowed to warm to room temperature, followed by an acidic workup to hydrolyze the boronate ester, yielding this compound. researchgate.netchemicalbook.com This method offers a direct route to the target compound from a readily available halogenated precursor. chemicalbook.com

Transition Metal-Catalyzed Direct Boronylation via Aromatic C-H Functionalization

A more modern and atom-economical approach to synthesizing aryl boronic acids is through the direct borylation of aromatic C-H bonds, catalyzed by transition metals. nih.govrsc.org This method avoids the need to pre-functionalize the substrate with a halogen, thereby reducing the number of synthetic steps. nih.gov Catalysts based on iridium, rhodium, and palladium are commonly employed for this transformation. nih.govthieme-connect.com

The iridium-catalyzed borylation of heteroarenes is a particularly well-developed area. researchgate.net In this process, an iridium catalyst, often in conjunction with a specific ligand, activates a C-H bond on the benzofuran (B130515) ring, allowing for the direct installation of a boryl group from a boron-containing reagent like pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂). nih.govnih.gov A significant challenge in C-H functionalization is controlling the regioselectivity—that is, determining which C-H bond in the molecule will react. rsc.orgnih.gov However, significant progress has been made in developing catalytic systems that can selectively target specific positions on an aromatic ring. rsc.org For benzofuran derivatives, iridium-catalyzed C-H borylation has been shown to selectively occur at the C2 position of the benzofuran ring system. researchgate.net

Preparation from Halogenated Benzofuran Precursors

The synthesis of this compound frequently starts from halogenated benzofurans, with 5-bromobenzofuran being a common and commercially available precursor.

The conversion of 5-bromobenzofuran to this compound is most effectively achieved through the lithium-halogen exchange reaction previously described (Section 2.1.1.2). The process involves the formation of 5-benzofuranyllithium, which is then quenched with an electrophilic boron reagent. chemicalbook.com

Trimethyl borate is a frequently used boron reagent in this synthesis. chemicalbook.com The reaction sequence begins with the treatment of 5-bromobenzofuran with n-butyllithium at -60°C to -78°C in THF. chemicalbook.com After the lithium-halogen exchange is complete, trimethyl borate is added. The resulting mixture is slowly warmed, and then subjected to an acidic workup to produce this compound. chemicalbook.com While boron trifluoride etherate is a well-known Lewis acid used in various reactions involving benzofuran synthesis, for the specific conversion of a halogenated precursor to a boronic acid, trialkyl borates are the standard electrophilic boron source. nih.gov

The following table summarizes a typical reaction for this conversion:

Starting MaterialKey ReagentsSolventTemperatureProduct
5-Bromobenzofuran1. n-Butyllithium (n-BuLi) 2. Trimethyl borate (B(OMe)₃) 3. Aqueous Acid (e.g., HCl)Tetrahydrofuran (THF)-60°C to Room TemperatureThis compound
Synthesis from 5-Bromo-2,3-dihydro-1-benzofuran and Trimethyl Borate

A common strategy for the synthesis of aryl boronic acids is the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate, such as trimethyl borate. This process, known as halogen-lithium exchange followed by borylation, is a standard method for creating a carbon-boron bond.

In the context of this compound, the synthesis would theoretically proceed from 5-bromo-2,3-dihydro-1-benzofuran. The typical reaction sequence involves:

Lithiation: The starting material, 5-bromo-2,3-dihydro-1-benzofuran, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step facilitates a halogen-lithium exchange, replacing the bromine atom with a lithium atom to form a highly reactive aryllithium intermediate.

Borylation: The aryllithium species is then reacted with trimethyl borate (B(OMe)₃). The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

Hydrolysis: The resulting boronate ester intermediate is subsequently hydrolyzed, typically by the addition of an aqueous acid, to yield the final this compound product. The dihydrobenzofuran ring may be aromatized to the benzofuran in a subsequent step or under the reaction conditions, depending on the specific protocol.

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. Several DOS strategies have been developed to produce a variety of benzofuran boronic acid derivatives.

A versatile method for producing libraries of benzofuran derivatives begins with substituted salicylaldehydes. acs.orgacs.org This approach leads to functionalization at the 2 and 3 positions of the benzofuran core.

The key steps are:

Benzofuran-3-carboxylate Formation: Salicylaldehyde derivatives react with ethyl 2-diazoacetate, catalyzed by tetrafluoroboric acid (HBF₄·OEt₂). This is followed by dehydration with concentrated sulfuric acid to yield ethyl benzofuran-3-carboxylate derivatives. acs.orgacs.org

Borylation at the 2-position: The resulting benzofuran-3-carboxylates are then treated with lithium diisopropylamide (LDA) and trimethyl borate in tetrahydrofuran (THF) at -78 °C. acs.orgacs.org This directed ortho-metalation and subsequent borylation introduces a boronic acid group at the C-2 position, affording (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid derivatives in excellent yields, typically between 88% and 98%. acs.orgacs.org

These boronic acid derivatives can then be used in further reactions, such as Suzuki couplings, to introduce a wide range of substituents at the 2-position, creating a library of diverse 2-arylbenzofuran-3-carboxylates. acs.org

Starting MaterialReagentsProductYield
Ethyl benzofuran-3-carboxylate1) LDA, 2) Trimethyl borate(3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid88-98%

This interactive table summarizes the borylation step in the diversity-oriented synthesis of benzofuran-2-boronic acid derivatives.

An innovative approach for diversity-based synthesis utilizes novel titanium benzylidene reagents that already contain an arylboronate group. nih.govacs.org This method allows for the construction of 2-substituted (benzo[b]furan-5-yl)boronates.

The synthesis involves the generation of a Schrock carbene (a titanium alkylidene) from a thioacetal substrate using a low-valent titanium species. nih.gov This reactive intermediate then undergoes a reaction with esters bound to a Merrifield resin to produce enol ethers. Subsequent treatment with trifluoroacetic acid (TFA) cleaves the enol ether and facilitates cyclization to give the 2-substituted (benzo[b]furan-5-yl)boronate. nih.govacs.org The boronate group at the 5-position can then be used in solid-phase Suzuki cross-coupling reactions to generate 2,5-disubstituted benzofurans, further enhancing molecular diversity. nih.gov

Purification Techniques for this compound

The purification of boronic acids is a critical step to ensure their suitability for subsequent reactions, as impurities can interfere with catalytic processes like cross-coupling reactions. The polarity and stability of boronic acids can present unique purification challenges.

Recrystallization is a common and effective method for purifying solid boronic acids. researchgate.net The choice of solvent is crucial and is determined by the polarity of the specific boronic acid derivative. The process involves dissolving the crude boronic acid in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the boronic acid decreases, and it crystallizes out, leaving impurities behind in the solvent. researchgate.net

For general boronic acids, suitable recrystallization solvents can include benzene (B151609), dichloroethane, or ethyl acetate (B1210297). researchgate.net Mixed solvent systems, such as hexanes/ethyl acetate, can also be employed to achieve the desired solubility profile for effective purification. wiley-vch.de

Chromatography is a widely used technique for the purification of boronic acids and their derivatives when recrystallization is not effective or for separating complex mixtures.

Silica Gel Chromatography: Column chromatography using silica gel is a standard method. acs.orgresearchgate.net The choice of eluent (solvent system) is critical for achieving good separation. A mixture of heptane and ethyl acetate is often used for benzofuran boronate esters. acs.org For more polar boronic acids, solvents like acetone or methanol may be incorporated into the eluent system. researchgate.net However, the acidic nature of silica gel can sometimes cause degradation or difficult elution for certain boronic acids. reddit.com

Other Chromatographic Methods: For challenging separations, other techniques can be used. Reversed-phase chromatography (e.g., using a C18 stationary phase) can be an alternative, although it may not be effective for all boronic acids. reddit.com Boronate affinity chromatography is a specialized technique, but it is typically used to separate or enrich cis-diol-containing compounds by immobilizing a boronic acid on the stationary phase, rather than for purifying the boronic acid itself. researchgate.netnih.gov

TechniqueStationary PhaseTypical Eluent/SolventNotes
RecrystallizationN/ABenzene, Dichloroethane, Ethyl Acetate, HexanesEffective for solid, crystalline products. researchgate.netwiley-vch.de
Column ChromatographySilica GelHeptane/Ethyl Acetate, Dichloromethane/MethanolWidely used but can be problematic for some boronic acids. acs.orgresearchgate.net
Reversed-Phase ChromatographyC18Acetonitrile (B52724)/Water, Methanol/WaterAn alternative for compounds not well-suited for silica gel. reddit.com

This interactive table summarizes common purification techniques for boronic acids.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

Benzofuran-5-boronic acid is a versatile synthetic intermediate, primarily utilized in metal-catalyzed cross-coupling reactions to construct more complex molecular architectures. nih.govacs.orgcymitquimica.com Its utility is most prominent in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govchemimpex.com This reaction is fundamental in modern organic synthesis and drug discovery, allowing for the efficient combination of different molecular fragments. nih.gov

The this compound moiety serves as a key building block for creating libraries of compounds based on benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.orgchemimpex.com These libraries are essential for screening and identifying new lead compounds in drug development programs. acs.org For instance, research has demonstrated the use of aryl boronic acids, including benzofuran derivatives, in the synthesis of biologically active compounds such as potential BET bromodomain inhibitors through Suzuki-type coupling reactions. mdpi.com The stability, generally low toxicity, and versatile reactivity of boronic acids make them ideal intermediates in multi-step pharmaceutical manufacturing processes. nih.gov

A summary of key reactions involving benzofuran boronic acid intermediates is presented below.

Reaction TypeReagents/CatalystsProduct TypeReference
Suzuki-Miyaura CouplingPalladium catalysts (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Bi-aryl compounds, Heterocyclic derivatives nih.govacs.orgchemimpex.com
Sonogashira CouplingPalladium and Copper co-catalystsAryl-alkyne compounds jocpr.com
Library SynthesisVarious coupling partners (aryl halides, amines)Diverse benzofuran and dihydrobenzofuran derivatives acs.org

Development of Biologically Active Molecules

The benzofuran nucleus is a recurring structural motif in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. acs.orgrsc.orgacs.org These activities include antiviral, antibacterial, anti-inflammatory, and antitumor effects. rsc.orgacs.org Consequently, this compound is a crucial starting material for the synthesis of novel, potentially therapeutic molecules. cymitquimica.comchemimpex.com

One notable area of investigation has been in the development of Hepatitis C Virus (HCV) inhibitors. In the discovery of a compound known as GSK5852, an N-benzyl boronic acid was found to be essential for potent antiviral activity. acs.orgosti.gov Subsequent research focused on creating second-generation inhibitors by modifying the structure to improve metabolic stability while retaining the critical boronic acid pharmacophore. acs.orgosti.gov This work underscores the direct role of the boronic acid group in conferring biological function.

Furthermore, boronic acid-containing 3H-pyrazolo[4,3-f]quinolones have been synthesized and evaluated as potential inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target relevant to various diseases. mdpi.com The ability of the boronic acid group to form reversible covalent bonds with biological nucleophiles, such as amino acid residues in enzyme active sites, is a key feature exploited in the design of these targeted inhibitors. researchgate.net

Design and Discovery of Boronic Acid Drugs

The deliberate inclusion of boronic acids in drug design has seen a significant increase, catalyzed by the success of approved drugs like the proteasome inhibitor Bortezomib (B1684674). researchgate.netsci-hub.seresearchgate.net Boronic acids possess several desirable properties for drug candidates, including the potential to enhance biological potency and improve pharmacokinetic profiles. sci-hub.seresearchgate.net

Introducing a boronic acid group into a known bioactive molecule is a strategic approach to modulate its properties. nih.gov This modification can alter selectivity, improve physicochemical characteristics, and enhance pharmacokinetics. nih.gov The boronic acid moiety is not susceptible to glucuronidation, a common metabolic pathway that leads to the inactivation and elimination of many drugs, which can improve a compound's bioavailability. nih.gov

A key reason for their utility is the ability of the boron atom to interact with biological targets through reversible covalent bonds or multiple hydrogen bonds. nih.gov In the development of HCV NS5B polymerase inhibitors, the boronic acid was identified as a critical pharmacophore. acs.orgosti.gov Structure-activity relationship (SAR) studies showed that modifications around this group, such as the addition of electron-withdrawing groups adjacent to the boron atom, could significantly improve antiviral activity against resistant viral strains. acs.org

Drug/CandidateTargetRole of Boronic AcidReference(s)
Bortezomib26S ProteasomeForms a reversible covalent bond with the active site threonine. researchgate.netresearchgate.net
GSK5852HCV NS5B PolymeraseEssential pharmacophore for potent antiviral activity. acs.orgosti.gov
Vaborbactamβ-lactamaseForms a reversible covalent bond with the catalytic serine residue. sci-hub.se

In drug design, a bioisostere is a chemical substituent that can replace another group without significantly affecting the biological activity, while potentially improving other properties like metabolism or toxicity. drughunter.com Boronic acids have emerged as effective bioisosteres for carboxylic acids. nih.govsci-hub.se

Carboxylic acids are common in drug molecules but are typically ionized at physiological pH, which can limit their ability to cross cell membranes. drughunter.com Boronic acids, having a higher pKa (around 9), exist predominantly in a neutral, trigonal planar state at physiological pH. nih.govdrughunter.com This neutrality can lead to better membrane permeability and improved oral bioavailability. drughunter.com Upon interaction with a biological target containing nucleophilic groups (like hydroxyls or amines), the boron atom can transition to an anionic, tetrahedral state, forming a stable but reversible covalent bond. drughunter.com

An illustrative example is seen in analogs of the HIV protease inhibitor darunavir. While the carboxylic acid version showed poor activity in cell-based assays, likely due to low membrane permeability, the corresponding boronic acid analog was potent, highlighting the practical advantage of this bioisosteric replacement. drughunter.com Similarly, research into anticancer agents has involved the synthesis of boronic acid bioisosteres of Combretastatin A-4, aiming to leverage these properties for improved therapeutic effect. odu.edu

Specific Therapeutic Area Investigations

The benzofuran scaffold is a key feature in compounds designed to address central nervous system (CNS) disorders. google.comgoogle.com Specifically, this compound and its derivatives serve as important intermediates in the synthesis of molecules for the treatment of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. chemimpex.comgoogle.comgoogle.com These diseases are often characterized by the aggregation of aberrant proteins. google.comgoogle.com

One major application is in the development of imaging agents to detect β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. plos.orgscienceopen.com Researchers have designed and synthesized novel radioiodinated pyridyl benzofuran derivatives for use in Single Photon Emission Computed Tomography (SPECT). plos.orgscienceopen.com The synthesis of these imaging probes relies on Suzuki coupling reactions using benzofuran boronic acid precursors. plos.orgscienceopen.com These agents have shown high affinity for Aβ aggregates and the ability to cross the blood-brain barrier, properties essential for effective diagnostic tools. plos.orgscienceopen.com For example, SPECT imaging with [¹²³I]8, a pyridyl benzofuran derivative, demonstrated significantly higher radioactivity uptake in the brains of transgenic mice (a model for Alzheimer's) compared to wild-type mice, confirming its ability to bind to Aβ plaques in vivo. plos.orgscienceopen.com

Compound/Derivative ClassApplicationKey FindingReference(s)
2,3-Dihydrothis compoundIntermediate for neurological disorder treatmentsServes as a key building block for therapeutic candidates. chemimpex.com
2-Phenyl benzofuran derivativesTreatment of protein aggregation-related diseasesCompounds show potential to disaggregate protein aggregates. google.comgoogle.com
Iodinated pyridyl benzofuran derivatives (e.g., [¹²³I]8)SPECT imaging of β-amyloid plaquesHigh affinity for Aβ plaques and differential uptake in diseased vs. healthy brain tissue. plos.orgscienceopen.com

Antiviral Agents (e.g., HCV Inhibitors)

The benzofuran nucleus is a key component in the development of potent antiviral agents, particularly against the Hepatitis C Virus (HCV). rsc.org A notable example is the evolution of non-nucleoside inhibitors targeting the HCV NS5B polymerase, the enzyme essential for viral RNA replication. nih.govnih.govosti.gov In the quest for broad-spectrum antiviral activity, a benzyl (B1604629) boronic acid pharmacophore was identified as critical. nih.govacs.org

One of the initial lead compounds, GSK5852, demonstrated the importance of the boronic acid group for potent activity against multiple HCV genotypes. nih.govacs.org However, it suffered from metabolic instability. nih.govacs.org This led to the design of second-generation inhibitors, such as GSK8175, a sulfonamide-N-benzoxaborole analog. nih.govosti.gov Benzoxaboroles are cyclic derivatives that act as protected forms of boronic acids. X-ray crystallography studies revealed that GSK8175 forms a boronate complex within the NS5B polymerase binding pocket, highlighting the direct role of the boron atom in the mechanism of inhibition. nih.govnih.govosti.gov The removal of the boronic acid from these inhibitor structures resulted in a dramatic loss of antiviral activity, confirming its essentiality. acs.org

Table 1: Benzofuran-Boronic Acid Based HCV Inhibitors

Compound Target Key Feature Significance
GSK5852 (analog) HCV NS5B Polymerase N-benzyl boronic acid Essential for potent, broad-spectrum antiviral activity. nih.govacs.org
GSK8175 HCV NS5B Polymerase Sulfonamide-N-benzoxaborole Second-generation inhibitor with improved pharmacokinetics and confirmed boronate complex formation in the target's active site. nih.govnih.govosti.gov

Antimicrobial Properties of Derivatives

Benzofuran derivatives are recognized for their significant antimicrobial properties, including antibacterial and antifungal activities. nih.govresearchgate.net The benzofuran scaffold serves as a foundational structure for developing new antimicrobial agents to combat the rise of resistant bacterial strains. nih.govbepls.com

Studies have shown that various substituted benzofurans exhibit potent activity against a range of pathogens. For instance, dehydro-viniferin, a natural product containing a benzofuran moiety, has been shown to be effective against Gram-positive bacteria such as Listeria monocytogenes. bepls.com Synthetic chemistry efforts have focused on creating libraries of benzofuran derivatives to optimize their antimicrobial effects. bepls.commdpi.com Research indicates that the substitution pattern on the benzofuran ring is crucial for potency and specificity. For example, the presence of electron-withdrawing groups, such as halogens, on the benzofuran ring can enhance antibacterial activity. nih.gov While direct studies on the antimicrobial action of this compound are less common, the established antimicrobial profile of the benzofuran core makes its derivatives promising candidates for further investigation in this area.

Anticancer Activities of Derivatives

The benzofuran scaffold is a prominent feature in many compounds developed for cancer therapy. mdpi.comresearchgate.net Derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. mdpi.com The incorporation of a boronic acid group onto the benzofuran structure has been shown to yield potent antiproliferative agents.

A key example is (5-Methoxybenzofuran-2-yl)boronic acid, which has shown significant cytotoxic effects against prostate cancer cells (PC-3). Research has demonstrated its potent antiproliferative activity, with an IC50 value of 0.56 µM against PC-3 cells, indicating higher potency than some standard chemotherapeutic agents like Combretastatin-A4 in that specific study. The anticancer potential of the benzofuran core is further highlighted by numerous studies on derivatives with various substitutions, which have shown activity against breast, lung, and other cancer cell lines. mdpi.commdpi.com The boronic acid moiety itself can contribute to selectivity towards cancer cells, which have a high surface concentration of polysaccharides that can interact with the boronic acid. mdpi.com

Table 2: Anticancer Activity of a Benzofuran Boronic Acid Derivative

Compound Cancer Cell Line Measured Activity (IC50) Reference
(5-Methoxybenzofuran-2-yl)boronic acid Prostate (PC-3) 0.56 µM

Antitubercular Agents (Chorismate Mutase Inhibitors)

Tuberculosis remains a major global health challenge, necessitating the discovery of novel therapeutic agents. The enzyme chorismate mutase from Mycobacterium tuberculosis (MtbCM) is a potential drug target due to its role in the shikimate pathway, which is essential for the bacterium but absent in humans. acs.orgnih.govnih.gov

Research into inhibitors of this enzyme has identified benzofuran derivatives as a promising class of compounds. acs.orgnih.gov Synthetic benzofuran derivatives have been evaluated for their ability to inhibit MtbCM. Specific derivatives were found to exhibit significant in vitro inhibition of the enzyme, with some compounds achieving 64–65% inhibition at a concentration of 30 µM. acs.orgnih.govresearchgate.net These findings suggest that the benzofuran scaffold can serve as a template for the development of new and effective antitubercular agents that work by disrupting this essential metabolic pathway in M. tuberculosis. acs.orgnih.gov

Boronic Acid Functionality in Reversible Covalent Bonding

The therapeutic efficacy of many this compound derivatives is intrinsically linked to the unique chemical reactivity of the boronic acid group (-B(OH)₂). cymitquimica.com This functional group is known for its ability to form reversible covalent bonds, a mechanism that is increasingly being exploited in modern drug design. researchgate.netnih.gov

A hallmark of boronic acids is their ability to react with compounds containing diol (two hydroxyl group) functionalities to form stable, cyclic boronate esters. chemimpex.comnih.gov This reaction is rapid and reversible, particularly in aqueous environments. nih.gov Boronic acids can form five- or six-membered rings with 1,2- and 1,3-diols, which are common structural motifs in biological molecules like saccharides and glycoproteins. mdpi.comnih.gov This reversible covalent interaction is fundamental to the use of boronic acids in sensors, separation systems, and, critically, in therapeutic applications. chemimpex.comnih.gov

The ability to form reversible covalent bonds is highly advantageous in the design of inhibitors and other therapeutic agents. nih.govchemimpex.com Unlike irreversible covalent inhibitors, which can lead to off-target toxicity, reversible inhibitors offer a balance of high potency and improved safety. researchgate.netnomuraresearchgroup.com

The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids or aldehydes, but with distinct binding properties. nih.gov In enzyme inhibition, the boron atom of the boronic acid can form a stable, yet reversible, tetrahedral adduct with a nucleophilic amino acid residue (like serine or threonine) in the enzyme's active site. nih.gov This is the mechanism behind the success of the proteasome inhibitor bortezomib, a boronic acid-containing drug. nih.govnih.gov This principle of reversible covalent targeting allows for the design of highly potent and selective drugs, as seen with the benzofuran-based HCV inhibitors that form a boronate complex with the viral polymerase. nih.govosti.gov This strategy combines the high affinity and long duration of action of covalent inhibitors with the reduced risk of permanent off-target modification. chemrxiv.org

Interactions with Biological Macromolecules

The boronic acid functional group is a key pharmacophore that enables this compound and its derivatives to engage in significant interactions with biological macromolecules. nih.gov This moiety is recognized for its ability to form reversible complexes with diols, which are common in biological structures like glycoproteins. nih.gov In the context of drug design, the boronic acid group is often critical for potent biological activity.

Research into benzofuran boronic acid derivatives as inhibitors of the hepatitis C virus (HCV) NS5B polymerase has highlighted the importance of this functional group. In these inhibitors, the benzyl boronic acid was identified as a crucial pharmacophore for achieving broad-spectrum antiviral activity. nih.gov Its removal leads to a significant loss of potency, demonstrating its direct role in binding to the target enzyme. acs.org

X-ray crystallography studies of a complex benzofuran-based inhibitor (GSK8175) bound to the NS5B protein revealed that the boronic acid moiety contributes to binding through unique interactions. acs.orgnih.govosti.gov These interactions can be mediated by an extensive network of highly ordered water molecules, establishing multiple hydrogen bonds within the binding pocket without forming a direct covalent bond with the protein. nih.govacs.org This illustrates that beyond direct covalent interactions, the boronic acid group can anchor a molecule within a binding site through a web of non-covalent forces, enhancing binding affinity. acs.org The ability to engage in such diverse binding modes makes boronic acids valuable components in designing ligands for complex biological targets like RNA. vt.edu

Binding to Nucleophilic Amino Acid Side Chains (e.g., Serine)

A well-established mechanism of action for boronic acids in medicinal chemistry is their ability to form reversible, covalent bonds with nucleophilic amino acid residues within enzyme active sites. nih.govscholaris.ca The electrophilic boron atom readily interacts with nucleophiles such as the hydroxyl group of serine or threonine. nih.govnih.gov This interaction results in the formation of a stable tetrahedral boronate complex, which can mimic the transition state of the catalyzed reaction, leading to potent enzyme inhibition. scholaris.caresearchgate.net

This mode of binding is the primary inhibitory mechanism for numerous drugs targeting proteases and other enzymes that utilize a serine residue in their catalytic cycle. researchgate.net For instance, the boronic acid in the anticancer drug bortezomib forms a complex with the N-terminal threonine hydroxyl group in the active site of the proteasome. nih.gov Structure-activity relationship (SAR) studies on β-lactamase inhibitors have also shown that a boronic acid's hydroxyl group is important for interacting with serine residues (Ser64 and Ser315) in the enzyme's active site. nih.gov

While this direct covalent interaction is a common and powerful binding strategy, it is not the only one. In the case of the benzoxaborole benzofuran inhibitor GSK8175, crystallographic data suggested that the boronic acid contributes to binding affinity within the NS5B polymerase active site primarily through a network of hydrogen bonds mediated by water molecules, rather than by forming a covalent adduct with a protein residue. acs.orgresearchgate.net This highlights the versatility of the boronic acid group, which can be tailored to achieve high-affinity binding through both covalent and non-covalent interactions.

Pharmacokinetic and Metabolic Considerations in Drug Design

The pharmacokinetic properties and metabolic stability of drug candidates are critical factors in their potential for clinical success. While the this compound scaffold offers potent biological activity, its metabolic liabilities must be carefully assessed and managed during the drug design process. acs.org

Impact on Plasma Half-Life and Clearance

The structural features of a boronic acid-containing drug candidate can profoundly affect its plasma half-life and clearance rate. A notable example comes from the development of HCV NS5B polymerase inhibitors. The initial lead compound, GSK5852, a benzofuran derivative featuring an N-benzyl boronic acid, demonstrated potent antiviral activity. nih.govnih.gov However, it suffered from a short plasma half-life of only 5 hours in human studies, which was attributed to rapid metabolic clearance. nih.govacs.orgnih.govosti.gov

This high clearance was primarily due to the metabolic instability of the benzylic carbon, which underwent facile oxidation. acs.orgacs.org This metabolic pathway was confirmed by the detection of benzoic acid metabolites in plasma samples, where the boronic acid moiety itself remained intact. nih.govacs.org This finding indicated that the high clearance was a result of debenzylation, not deborylation. nih.govacs.org

Subsequent modifications to the core structure led to second-generation inhibitors with dramatically improved pharmacokinetic profiles. As illustrated in the table below, strategic changes to address metabolic weak points resulted in significantly lower clearance and higher bioavailability. For example, the N-phenyl analog 47 and the benzoxaborole 49 (GSK8175) both showed low clearance in rats, a significant improvement over earlier compounds. osti.gov Ultimately, GSK8175 displayed a human plasma half-life of 60-63 hours, a more than 10-fold increase compared to the original lead compound. acs.orgnih.gov

Interactive Data Table: In Vivo Rat Pharmacokinetic Profiles of NS5B Inhibitors

CompoundApproachRat Clearance (Cl) (mL/min/kg)Rat Oral Bioavailability (%F)
1 (GSK5852) Initial Lead3420%
11 Approach A691%
25 Approach B403%
31 Approach B3.030%
33 Approach B3.141%
47 Approach B4.324%
49 (GSK8175) Approach B3.536%

Data sourced from Chong, et al., J. Med. Chem. 2019. osti.gov

Strategies to Address Metabolic Liabilities

A key strategy to improve the pharmacokinetic profile of benzofuran boronic acid derivatives is to identify and eliminate sites of metabolic instability through structure-based drug design. acs.orgacs.org In the case of the HCV inhibitor GSK5852, the primary metabolic liability was the benzylic carbon, which was susceptible to oxidation and subsequent C-N bond cleavage. acs.orgacs.orgacs.org

The successful strategy involved removing this metabolic "weak spot" while preserving the essential boronic acid pharmacophore. nih.govacs.org Medicinal chemists hypothesized that modifying the structure to eliminate the benzylic carbon would block the primary clearance pathway and extend the drug's half-life. nih.govosti.gov This was achieved by designing constrained analogs, such as cyclizing the N-benzyl group to form a sulfonamide-N-benzoxaborole structure, which resulted in the clinical candidate GSK8175. acs.orgnih.gov

This modification proved highly effective. The resulting benzoxaborole analog, GSK8175, was not only free of the metabolic liability associated with the N-benzylboronic acid but also exhibited low in vivo clearance across preclinical species and a significantly extended plasma half-life of 60-63 hours in humans. nih.govosti.govresearchgate.net This metabolism-directed optimization successfully translated into improved human pharmacokinetics, validating the design strategy. acs.orgacs.org

Advanced Material Science and Biomedical Applications

Formulation of Advanced Materials

The distinct chemical properties of benzofuran-5-boronic acid and its derivatives make them valuable precursors in the synthesis of novel materials with tailored functionalities. chemimpex.com Its incorporation into material structures can significantly enhance their mechanical, thermal, and electronic properties. uni-koeln.de

Sensors

The boronic acid functional group is renowned for its ability to reversibly bind with cis-1,2- and -1,3-diols, a feature prevalent in saccharides. nih.govxmu.edu.cn This interaction forms the basis for developing highly selective sensors for carbohydrates, which is crucial for monitoring conditions like diabetes. nih.gov Upon binding with a saccharide, changes in the steric and electronic environment of the benzofuran-boronic acid molecule can lead to a measurable optical response, often a change in fluorescence. nih.govrsc.org

Furthermore, benzofuran (B130515) boronic acid derivatives have been engineered as effective chemosensors for detecting metal ions. chemisgroup.us For instance, benzofuran-2-boronic acid acts as a highly selective fluorescent "turn-on" sensor for Palladium (Pd²⁺) ions. In a basic solution, the presence of Pd²⁺ catalyzes the dimerization of the benzofuran-2-boronic acid, forming a new, highly fluorescent compound. chemisgroup.usresearchgate.netresearchgate.net This system demonstrates excellent selectivity for Pd²⁺ even among other metal ions, with a very low detection limit of 9.8 nM. chemisgroup.usresearchgate.net

Sensor TypeTarget AnalyteSensing MechanismReported Detection Limit (LOD)
Fluorescent Chemosensor Saccharides (e.g., D-glucose)Reversible covalent bonding of boronic acid with diols, causing fluorescence modulation (PET). nih.govrsc.orgVaries depending on specific sensor design.
Fluorescent Chemosensor Palladium (Pd²⁺)Pd²⁺-catalyzed dimerization leads to a highly fluorescent derivative ("turn-on" response). chemisgroup.usresearchgate.netresearchgate.net9.8 nM researchgate.net

Polymers

This compound is a key monomer in the synthesis of advanced conjugated polymers through metal-catalyzed cross-coupling reactions, most notably Suzuki polycondensation. uni-koeln.deacs.org In these reactions, the boronic acid group reacts with halogenated comonomers to build long, alternating polymer chains. The benzofuran unit, integrated into the polymer backbone, contributes to the material's photophysical and electronic properties.

Researchers have synthesized various conjugated polymers incorporating benzofuran units for optoelectronic applications. uni-koeln.de By carefully selecting the comonomer, the properties of the resulting polymer, such as absorption spectrum, band gap, and charge carrier mobility, can be fine-tuned. For example, sequence-controlled conjugated polymers have been created by iteratively coupling different boronate-tagged monomers, including a benzofuran unit, to achieve precise control over the polymer's structure and properties. nih.gov These materials are investigated for use in photovoltaic and electrochromic devices. uni-koeln.de

Polymer ClassSynthesis MethodKey MonomersPotential Applications
Conjugated Polymers Suzuki Polycondensation uni-koeln.deThis compound (or its ester), halogenated aromatic compounds (e.g., dibromo-benzothiadiazole). acs.orgOrganic photovoltaics, electrochromic devices. uni-koeln.de
Sequence-Controlled Oligomers/Polymers Iterative Suzuki Coupling (Boronate-tag assisted) nih.govBrominated monomers, MIDA boronate monomers (including benzofuran-MIDA boronate). nih.govAdvanced optoelectronic materials with precisely tuned properties. nih.gov

Organic Electronics

In the field of organic electronics, this compound serves as an essential building block for creating small molecules and polymers used in devices like organic light-emitting diodes (OLEDs). chemscene.comresearchgate.net It is categorized as a small molecule semiconductor synthesis building block and an optoelectronic material intermediate. chemscene.com The rigid and planar structure of the benzofuran core is advantageous for charge transport, while the boronic acid group provides a reactive handle for synthesis.

Specifically, derivatives are used to construct host materials and emitters for the emissive layer in OLEDs. researchgate.netacs.org For example, green phosphorescent OLEDs have been fabricated using host materials containing benzofuran-substituted derivatives, achieving high external quantum efficiencies of up to 14.3%. researchgate.net The thermal stability of these materials is also a critical factor, with some iridium complexes containing benzofuran-based ligands showing stability above 350°C, a crucial requirement for the manufacturing of OLED devices. rsc.org

Application AreaCompound TypeRole of this compoundExample Performance Metric
OLEDs Host MaterialsBuilding block for high triplet energy host materials. researchgate.netExternal Quantum Efficiency (EQE) of 14.3% in a green phosphorescent device. researchgate.net
OLEDs Emitters (via Suzuki Coupling)Precursor for synthesizing complex anthracene-based emitters. acs.orgEnhanced absorbance and bathochromic shift in wavelength. acs.org
OLEDs Phosphorescent Iridium ComplexesPrecursor for the main C^N ligand. rsc.orgHigh thermal stability (>350 °C). rsc.org

Bioconjugation and Targeted Drug Delivery Systems

The boronic acid moiety of this compound is a key functional group for bioconjugation. Its capacity to form reversible covalent bonds with diol groups found in many biological molecules, such as saccharides on cell surfaces, glycoproteins, and RNA, enables the development of targeted drug delivery systems. chemimpex.comnih.gov

This selective binding allows for the creation of prodrugs or drug-carrier conjugates that can target specific cells or tissues. For instance, this compound has been used as a structural component in the modular synthesis of kinase inhibitors, which are a class of targeted cancer therapeutics. acs.org In one study, it was used in a Suzuki coupling reaction as part of a three-step synthesis to produce a library of trisubstituted imidazoles for testing against specific kinases. nih.gov This approach highlights its role as a versatile building block in medicinal chemistry for creating complex, biologically active molecules. chemimpex.comacs.org

Development of Fluorescent Probes

This compound and its isomers are integral to the design of fluorescent probes for biological imaging and sensing. uni-koeln.de The benzofuran scaffold often serves as the fluorophore (the light-emitting component), while the boronic acid acts as the recognition site that binds to a specific analyte. researchgate.netsmolecule.com

The binding event between the boronic acid and the target molecule, such as a metal ion or a saccharide, triggers a change in the electronic properties of the probe, leading to a modulation of its fluorescence. This can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. chemisgroup.us This principle has been successfully applied to create probes for palladium (Pd²⁺) and various saccharides. rsc.orgchemisgroup.us These tools allow researchers to visualize and quantify the presence of important analytes in biological systems with high sensitivity and selectivity. hep.com.cn

Probe TypeAnalytePrinciple of DetectionReference
"Turn-on" Fluorescent Probe Pd²⁺Catalytic dimerization of benzofuran-2-boronic acid. chemisgroup.usresearchgate.netresearchgate.net
PET-based Fluorescent Probe SaccharidesAnalyte binding to the boronic acid disrupts Photoinduced Electron Transfer (PET), enhancing fluorescence. rsc.org

Covalent Organic Frameworks (COFs) Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. escholarship.org Boronic acids were the first monomers used to synthesize COFs, establishing a foundational chemistry for this rapidly growing field. rsc.orgmdpi.com this compound can serve as a linker in the formation of these highly ordered, porous structures. tcichemicals.com

The synthesis typically involves the self-condensation of boronic acids to form boroxine (B1236090) rings (B₃O₃) or the condensation reaction between boronic acids and polyol linkers (like catechols) to form boronate esters. mdpi.comtcichemicals.com The reversibility of these condensation reactions allows for "error-correction" during the synthesis, which is critical for achieving the high degree of crystallinity that defines COFs. escholarship.org The resulting materials possess high thermal stability, large surface areas, and tunable pore sizes, making them promising candidates for applications in gas storage and separation, catalysis, and electronics. tcichemicals.comresearchgate.net

Compound Names Table

Abbreviation / Common NameFull Chemical Name
This compound(1-Benzofuran-5-yl)boronic acid
MIDA boronateMethyliminodiacetic acid boronate
Pd²⁺Palladium(II) ion
OLEDsOrganic Light-Emitting Diodes
COFsCovalent Organic Frameworks
PETPhotoinduced Electron Transfer

Small Molecule Semiconductor Synthesis Building Blocks

This compound serves as a crucial building block in the synthesis of small molecule semiconductors. chemscene.comchemscene.com These organic semiconductors are integral components in a variety of electronic applications due to their tunable properties, solution processability, and flexibility. The benzofuran moiety, a fused benzene (B151609) and furan (B31954) ring system, provides a rigid and planar backbone that facilitates π-electron delocalization, a key characteristic for efficient charge transport. acs.org The boronic acid group (-B(OH)₂) is a versatile functional group that readily participates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. smolecule.comcymitquimica.com This reaction enables the straightforward formation of carbon-carbon bonds, allowing for the construction of complex π-conjugated systems by linking the benzofuran core to other aromatic or heteroaromatic units. scribd.comresearchgate.net

The stability of benzofuran-based building blocks is a significant advantage in multi-step syntheses. For instance, the use of N-methyliminodiacetic acid (MIDA) boronates, a protected form of boronic acids, enhances the stability of the benzofuran building block, which can otherwise be prone to decomposition. nih.gov This increased stability allows for more reliable and efficient synthesis of complex organic semiconductors. nih.gov

Researchers have synthesized various small molecule semiconductors by incorporating the benzofuran unit. For example, benzofuran derivatives have been used as end-capping moieties in thienoisoindigo (TIIG)-based small molecules. rsc.org The incorporation of the benzofuran block influences the optical and electronic properties, such as the HOMO/LUMO energy levels and the solid-state morphology, which are critical for the performance of organic photovoltaic (OPV) devices. rsc.org The ability to systematically modify the structure of these small molecules by introducing different building blocks like this compound is a powerful strategy for developing new high-performance organic semiconductor materials. scribd.comchemscene.com

Table 1: Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 331834-13-0 C₈H₇BO₃ 161.95
This compound, pinacol (B44631) ester 519054-55-8 C₁₄H₁₇BO₃ 244.09
(7-Methylbenzofuran-5-yl)boronic acid 254886-15-2 C₉H₉BO₃ 175.98
(7-Fluoro-1-benzofuran-2-yl)boronic acid Not specified C₈H₆BFO₃ 179.94
1-Benzofuran-3-ylboronic acid 317830-83-4 C₈H₇BO₃ 161.95

Note: Data sourced from various chemical suppliers and databases. chemscene.comchemscene.comcymitquimica.comchemscene.comnih.gov

Optoelectronic Material Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of materials for optoelectronic applications. chemscene.comresearchgate.net These applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. acs.orgresearchgate.net The benzofuran scaffold is a key component in many functionalized heteroaromatic compounds that exhibit desirable photophysical properties, such as strong fluorescence and the ability to emit light in the solid state. researchgate.net

The versatility of the boronic acid functional group allows for its use in various synthetic transformations to create complex molecular architectures. For instance, nickel-catalyzed reactions have been developed to insert a boron atom into the C2–O bond of benzofurans, leading to the formation of oxaborins. kyoto-u.ac.jpacs.org These boron-containing heterocyclic compounds have emerged as functional molecules for optoelectronics. kyoto-u.ac.jp The resulting boron-inserted products are stable and can be further functionalized to create π-expanded oxaborins that exhibit fluorescence. acs.org

Furthermore, fused polycyclic furans, such as benzodifurans, which can be synthesized using benzofuran-based building blocks, have shown significant potential in organic electronics. acs.org These materials possess electronic structures similar to polyaromatic hydrocarbons and exhibit unique characteristics like a wide HOMO-LUMO gap and intense photoluminescence. acs.org Derivatives of benzodifuran have been successfully employed as high-performance hole-transporting materials in OLEDs and as host materials for full-color electroluminescence. acs.org The ability to fine-tune the electronic properties and solid-state packing of these materials through molecular design, often involving intermediates like this compound, is crucial for optimizing the performance of optoelectronic devices. rsc.orgresearchgate.net

Analytical and Spectroscopic Characterization Techniques for Benzofuran 5 Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of Benzofuran-5-boronic acid. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. uib.nonih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound. bldpharm.comambeed.com This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is often employed, typically using a C18 column. latrobe.edu.audiva-portal.org

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of 97% or higher as determined by HPLC. vwr.comthermofisher.com The retention time of the compound is a characteristic parameter under specific HPLC conditions, including the column type, mobile phase composition (e.g., acetonitrile (B52724) and water with additives like trifluoroacetic acid), and flow rate. latrobe.edu.audiva-portal.org

Table 1: Representative HPLC Purity Data for this compound

Parameter Value Reference
Purity≥97% vwr.comthermofisher.com
Purity98% chemscene.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. bldpharm.comambeed.com This technique is invaluable for both purity assessment and structural confirmation of this compound. uib.noacs.org The liquid chromatograph separates the compound from any impurities, after which the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting components. This allows for the confirmation of the molecular weight of this compound and the identification of potential byproducts or degradation products.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. bldpharm.comambeed.com While specific UPLC methods for this compound are not detailed in the provided results, its application would follow similar principles to HPLC for purity determination and analysis, offering enhanced performance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of this compound. beilstein-journals.org The monoisotopic mass of this compound (C₈H₇BO₃) is calculated to be 162.0488242 Da. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the elemental formula. rsc.orgbeilstein-journals.org

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a physical property of an ion that is related to its size and shape. semanticscholar.org It is increasingly used as an additional parameter for compound identification in conjunction with mass spectrometry. arxiv.org Predicted CCS values for different adducts of this compound have been calculated using computational models. These values can be compared with experimental CCS data obtained from ion mobility-mass spectrometry to increase confidence in compound identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adduct m/z Predicted CCS (Ų) Reference
[M+H]⁺163.05611127.3 uni.lu
[M+Na]⁺185.03805137.0 uni.lu
[M-H]⁻161.04155130.8 uni.lu
[M+NH₄]⁺180.08265148.5 uni.lu
[M+K]⁺201.01199135.6 uni.lu
[M+H-H₂O]⁺145.04609122.9 uni.lu
[M+HCOO]⁻207.04703149.9 uni.lu
[M+CH₃COO]⁻221.06268170.8 uni.lu
[M+Na-2H]⁻183.02350135.6 uni.lu
[M]⁺162.04828129.2 uni.lu
[M]⁻162.04938129.2 uni.lu

Computational and Theoretical Investigations

Molecular Docking Studies in Drug Design

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is instrumental in understanding how a ligand, such as a derivative of benzofuran-5-boronic acid, might interact with the active site of a target protein. researchgate.net This knowledge is pivotal for the development of new drugs. researchgate.net

Research has shown that the boronic acid group is a critical pharmacophore for the antiviral activity of certain compounds. For instance, in the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, the N-benzyl boronic acid was found to be essential for potent antiviral activity. nih.gov Molecular docking studies of related N-benzoxaborole benzofuran (B130515) compounds have been instrumental in understanding and optimizing inhibitor-protein interactions. nih.govacs.org

In-silico docking of enantiomers has successfully predicted the more potent isomer, a finding later confirmed by experimental assays. nih.govacs.org For example, with an N-benzyl boronic acid derivative, in-silico docking predicted the (S)-isomer to be more active, which was subsequently verified, showing it to be over 50-fold more potent than the (R)-isomer. acs.org These studies highlight the importance of the boronic acid's position within the binding site for activity against wild-type and resistant viral strains. acs.org The aryl boronic acids of different active compounds often align closely within the protein's binding pocket, explaining analogous structure-activity relationships. acs.org

The following table summarizes key findings from molecular docking studies involving benzofuran boronic acid derivatives:

Table 1: Molecular Docking Studies of Benzofuran Boronic Acid Derivatives
Target Protein Key Interactions Predicted Activity Reference

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations, often employing density functional theory (DFT), provide a molecular-level understanding of reaction mechanisms. These studies can elucidate the energetics of transition states and intermediates, helping to rationalize experimental observations and predict reaction outcomes. researchgate.net

The mechanism of reactions involving boronic acids, such as acylation reactions, is often proposed to proceed through the formation of an acyloxyboronic acid intermediate. nih.gov Theoretical studies have supported this, showing that the formation of this intermediate is facile under mild conditions. nih.gov

In the context of copper-catalyzed cross-coupling reactions, which are vital for the synthesis of complex organic molecules, theoretical calculations have been used to study the mechanism of reactions between arenes and boronic acids. researchgate.net These studies have helped to propose reasonable reaction cycles, including steps like electrophilic metallization and oxidative addition. researchgate.net

For the synthesis of benzofuran derivatives, various catalytic strategies have been developed, and theoretical studies can shed light on the operative mechanisms. acs.org For instance, the mechanism of a copper-catalyzed synthesis of benzofuran derivatives was presumed to involve the coupling of an intermediate with a copper acetylide, followed by reductive elimination and rearrangement. acs.org In other cases, palladium-catalyzed reactions are proposed to proceed via steps like oxidative addition, reductive elimination, and C-H palladation. acs.org

The following table outlines findings from theoretical investigations into reaction mechanisms relevant to this compound and related compounds:

Table 2: Theoretical Investigations of Relevant Reaction Mechanisms
Reaction Type Proposed Mechanistic Steps Key Findings from Theoretical Studies Reference
Boronic Acid Catalyzed Acylation Formation of an acyloxyboronic acid intermediate, nucleophilic attack, and breakdown of the tetrahedral intermediate. The formation of the acyloxyboronic acid intermediate is facile. The rate-limiting step is the breakdown of the tetrahedral intermediate to form the product and regenerate the catalyst. nih.gov
Copper-Catalyzed Oxidative Cross-Coupling Electrophilic metallization of the arene by Cu(II), oxidative addition of the aryl boronate ester to form an ArCu(III)Ar' species, and reductive elimination. This cycle provides a reasonable and confirmed mechanism for the observed cross-coupling products. researchgate.net

Future Research Directions and Perspectives

Expanding Synthetic Methodologies

While established methods for the synthesis of benzofuran (B130515) derivatives exist, the development of more efficient, sustainable, and diverse synthetic routes remains a critical area of future research. mdpi.combohrium.com The focus will likely be on novel catalytic systems and one-pot procedures that offer higher yields, greater functional group tolerance, and improved atom economy. mdpi.comacs.org

Recent advancements have highlighted the use of transition metals like palladium, copper, nickel, and rhodium in catalyzing the formation of the benzofuran scaffold. bohrium.comacs.orgnih.gov Future investigations will likely explore:

Novel Catalysts: The design and application of new, more robust, and recyclable catalysts, including those based on earth-abundant metals, to reduce cost and environmental impact. mdpi.combohrium.com

C-H Activation/Functionalization: Direct C-H activation and functionalization strategies are expected to be a major focus, offering more direct and efficient routes to substituted benzofurans, thereby minimizing the need for pre-functionalized starting materials. researchgate.net

Photocatalysis and Electrosynthesis: The use of visible-light-promoted reactions and electrochemical methods presents green and innovative alternatives to traditional thermal methods for benzofuran synthesis. bohrium.com

Flow Chemistry: The adoption of continuous flow technologies could enable safer, more scalable, and highly controlled synthesis of benzofuran-5-boronic acid and its derivatives.

A 2017 study detailed a concise synthetic route for 2-arylbenzofuran-3-carboxamide derivatives starting from salicylaldehydes. This involved the construction of 3-carboxylate benzofurans, which were then converted to benzofuran-2-boronic acid derivatives in excellent yields. acs.org Subsequent Suzuki couplings with various aryl halides demonstrated the versatility of this approach. acs.org Further research could expand upon such multi-step syntheses to create diverse libraries of benzofuran compounds. acs.org

Novel Catalytic Systems Utilizing this compound

This compound and its derivatives are not only synthetic targets but also valuable reagents in their own right, particularly in the realm of catalysis. Their utility in Suzuki-Miyaura cross-coupling reactions is well-established, but future research is expected to uncover new catalytic applications. chemimpex.com

Key areas of exploration include:

Ligand Development: The benzofuran scaffold can be incorporated into the design of novel ligands for transition metal catalysts. The electronic properties of the benzofuran ring can be fine-tuned to modulate the reactivity and selectivity of the metal center in various catalytic transformations.

Organocatalysis: The boronic acid moiety can participate in various organocatalytic reactions. Its ability to act as a Lewis acid or to form reversible covalent bonds with diols can be harnessed to develop new catalytic cycles for asymmetric synthesis and other transformations. chemimpex.com

Bimetallic Catalysis: The development of bimetallic catalytic systems, such as the gold-silver system used for the synthesis of 3-alkynyl benzofurans, showcases the potential for innovative catalytic strategies. d-nb.info Future work could explore other bimetallic combinations for novel transformations involving this compound.

A 2022 study demonstrated a relay rhodium-mediated catalysis for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.orgresearchgate.net This highlights the potential for developing complex, tandem catalytic processes where this compound could play a key role.

Exploration of New Therapeutic Targets

The benzofuran core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netmdpi.com Benzofuran derivatives have shown promise as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. researchgate.netbenthamscience.com Future research will undoubtedly focus on identifying and validating new therapeutic targets for compounds derived from this compound.

Promising avenues for investigation include:

Kinase Inhibitors: Many benzofuran-based small molecules have been identified as inhibitors of protein kinases, such as mTOR, GSK-3b, and Src kinase, which are implicated in cancer and other diseases. researchgate.net The synthesis and screening of new libraries of this compound derivatives against a broader panel of kinases could lead to the discovery of novel and selective inhibitors.

Enzyme Inhibition: Benzofuran derivatives have been evaluated as inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1), which is a promising target for cancer therapy. nih.gov The boronic acid functionality can be exploited to design targeted covalent inhibitors or to interact with specific residues in an enzyme's active site.

Neurological Disorders: Some benzofuran derivatives have shown potential in treating neurological disorders. chemimpex.com Further exploration of their effects on targets within the central nervous system could yield new therapies for conditions like Alzheimer's disease and Parkinson's disease.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antibacterial and antiviral agents. benthamscience.com Benzofuran derivatives have demonstrated activity against various microbes, and future research could focus on optimizing their potency and spectrum of activity against clinically relevant strains. benthamscience.com For instance, a 2019 study detailed the development of a benzofuran-based inhibitor of the hepatitis C virus (HCV) NS5B polymerase, where the boronic acid moiety was crucial for potent antiviral activity. nih.govacs.org

Therapeutic Target ClassExamples of Benzofuran Derivative Activity
Protein Kinases Inhibition of mTOR, GSK-3b, Src kinase, CDK2. researchgate.net
Enzymes Inhibition of lysine-specific demethylase 1 (LSD1), farnesyltransferase, carbonic anhydrases. researchgate.netnih.gov
Viral Proteins Inhibition of hepatitis C virus (HCV) NS5B polymerase. nih.govacs.org
Receptors Estrogen receptor modulation. researchgate.net

Advanced Materials with Tailored Functionalities

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive building block for the development of advanced organic materials. chemimpex.com The boronic acid group of this compound provides a convenient handle for incorporation into polymers and other materials through various coupling reactions.

Future research in this area is expected to focus on:

Organic Electronics: Benzofuran derivatives have been investigated for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the benzofuran core through substitution will be key to developing materials with improved performance and stability.

Sensors: The boronic acid functionality is known to bind reversibly with diols, a property that can be exploited for the development of sensors for saccharides and other biologically important molecules. chemimpex.com Benzofuran-based fluorescent probes could offer high sensitivity and selectivity for the detection of specific analytes.

Polymers and Functional Materials: Incorporation of the this compound unit into polymer backbones or as side chains can lead to materials with tailored properties, such as enhanced thermal stability, specific optical properties, or the ability to self-assemble into well-defined nanostructures. chemimpex.com

Luminescent Dyes: The development of benzofuran-fused BODIPY dyes has shown their potential as red-emitting laser dyes. csic.es Further research could lead to a new family of fluorescent dyes with applications in bioimaging and materials science.

The synthesis of benzofuran-fused BODIPY dyes, where the benzofuran ring is constructed in the final steps of the synthesis, allows for a flexible approach to creating a variety of functionalized dyes with tunable photophysical properties. csic.es This highlights the potential for creating novel materials by integrating the benzofuran scaffold into larger molecular architectures.

Q & A

Basic: What are the critical safety protocols for handling Benzofuran-5-boronic acid in laboratory settings?

This compound (CAS 331834-13-0) requires adherence to strict safety measures due to its hazardous properties. Key protocols include:

  • Personal Protective Equipment (PPE): Use gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosol generation is possible .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
  • Waste Disposal: Segregate waste and transfer it to certified hazardous waste management services to prevent environmental contamination .
  • First Aid: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

Basic: How can this compound be synthesized and characterized as a boronic acid intermediate?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include:

  • Synthesis: Reacting benzofuran-5-triflate with bis(pinacolato)diboron under palladium catalysis to form the boronic ester, followed by hydrolysis to yield the boronic acid .
  • Characterization: Use 1H^1H/13C^{13}C NMR to confirm the boronic acid moiety (δ ~7 ppm for aromatic protons, δ ~30 ppm for boron in 11B^{11}B NMR). LC-MS or elemental analysis ensures purity (>97%) .

Advanced: How does this compound interact with diols and anions in sensing applications?

Boronic acids form reversible esters with diols (e.g., sugars) and coordinate anions, enabling sensing:

  • Diol Recognition: At pH >7, the boronic acid binds 1,2- or 1,3-diols, forming a tetrahedral boronate ester. This interaction is exploited in glucose sensors via fluorescence quenching or electrochemical signaling .
  • Anion Sensing: The Lewis acidic boron center binds anions (e.g., fluoride), altering the compound’s electronic properties. For example, fluoride binding induces a spectral shift detectable via UV-Vis .

Advanced: What methodological challenges arise when using this compound in PCR-based detection of 5-hydroxymethylcytosine (5hmC)?

Boronic acid derivatives inhibit Taq polymerase activity when glucosylated 5hmC is present in DNA templates:

  • Mechanism: The boronic acid interacts with the glucose moiety, sterically hindering polymerase progression. Optimized derivatives (e.g., 2-(2′-chlorobenzyloxy)phenylboronic acid) enhance inhibition specificity .
  • Protocol: Pre-treat DNA with β-glucosyltransferase to add glucose to 5hmC. Use BA-mediated PCR with a modified thermal cycling protocol (e.g., extended denaturation at 95°C) to amplify non-glucosylated regions .

Advanced: How can data contradictions in spectral characterization of this compound derivatives be resolved?

Discrepancies in NMR or MS data often arise from impurities or tautomerism:

  • Impurity Analysis: Compare HPLC retention times with standards. For example, residual pinacol ester (from incomplete hydrolysis) may appear as an extra peak at ~4.5 ppm in 1H^1H NMR .
  • Tautomer Identification: In DMSO-d6_6, boronic acids may form cyclic trimeric anhydrides. Use 11B^{11}B NMR to distinguish between free acid (δ ~30 ppm) and anhydrides (δ ~20 ppm) .

Advanced: What strategies improve the stability of this compound in hydrogels for drug delivery?

Boronic acid hydrogels require pH and glucose responsiveness:

  • Crosslinking: Use poly(vinyl alcohol) (PVA) to form diol-boronate ester networks. Adjust pH to 7.4–8.0 to enhance ester stability .
  • Glucose Sensitivity: Incorporate acrylamide monomers to create competitive binding sites, enabling insulin release in hyperglycemic conditions .

Advanced: How do structural modifications of this compound enhance its performance in chromatography?

Modifications target binding affinity and selectivity:

  • Electron-Withdrawing Groups: Introduce -NO2_2 or -CF3_3 at the benzofuran 2-position to increase Lewis acidity, improving anion retention in boron-affinity columns .
  • Steric Shielding: Add bulky groups (e.g., pinacol ester) to reduce non-specific interactions, enhancing separation of catecholamines or ribonucleosides .

Basic: What are the storage conditions to maintain this compound stability?

  • Temperature: Store at 0–6°C in airtight containers to prevent moisture absorption and oxidation .
  • Solubility: Dissolve in dry DMSO or THF for long-term storage (≥6 months). Avoid aqueous buffers unless used immediately .

Advanced: How can researchers validate the purity of commercial this compound batches?

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<3% area).
  • Spectroscopy: FT-IR should show a B-O stretch at ~1340 cm1^{-1} and aromatic C=C at ~1600 cm1^{-1}. Deviations suggest degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.